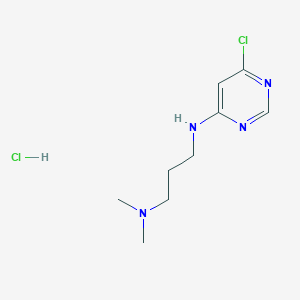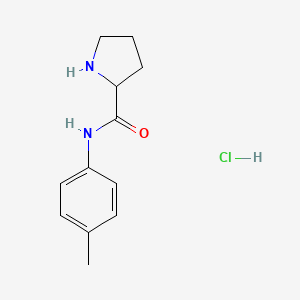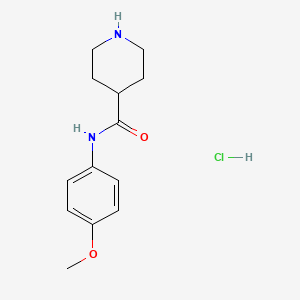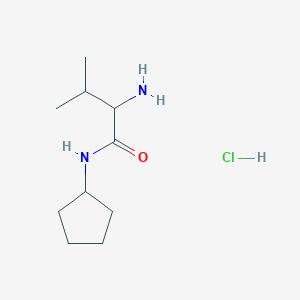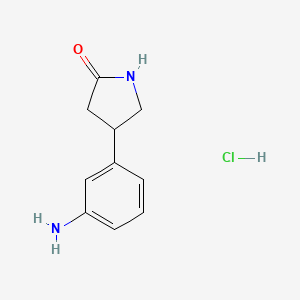
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride
Vue d'ensemble
Description
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound . Its empirical formula is C10H12N2O and its molecular weight is 176.22 .
Molecular Structure Analysis
The molecular structure of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidinone ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride include a molecular weight of 176.22 , a density of 1.234g/cm3 , and a boiling point of 464.5ºC at 760 mmHg . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Improved Synthesis Techniques : An improved synthesis technique for related compounds, vital for neurological disorder therapeutics and as industrial precursors to pyrrolidines and pyrrolines, has been developed. This involves catalyzed reduction and a modified Staudinger reduction, yielding more stable hydrochloride salts at room temperature (Capon, Avery, Purdey, & Abell, 2020).
Biological and Medical Research
- Inactivation of Monoamine Oxidase B : Compounds structurally similar to 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride have been shown to inactivate monoamine oxidase B, indicating potential applications in neurological treatments (Ding & Silverman, 1992).
- Potential in Anti-Cancer Drug Development : Certain pyrrolidine derivatives have been studied for their potential in developing new anti-cancerous drugs, especially concerning human alpha9 nicotinic acetylcholine receptor antagonists (Murthy et al., 2017).
- Inhibition of Blood Platelet Aggregation : Related compounds have been investigated for their ability to inhibit blood platelet aggregation, which could have implications in cardiovascular health management (Grisar et al., 1976).
- Glioblastoma and Melanoma Cell Growth Inhibition : Functionalized pyrrolidines, similar in structure to 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, have shown efficacy in inhibiting the growth of human glioblastoma and melanoma cells, suggesting a potential application in cancer therapy (Fiaux et al., 2005).
Material Science and Chemistry
- Polyimide Synthesis : Pyrrolidine derivatives have been used in the synthesis of polyimides, indicating potential applications in material science for producing organosoluble, thermally stable, and hydrophobic polymers (Huang et al., 2017).
- Catalysis in Chemical Reactions : Research has shown the use of pyrrolidine derivatives in catalyzing significant chemical reactions, including iodine-catalyzed domino reactions, which are crucial for synthesizing various organic compounds with potential pharmaceutical applications (Muralidharan, Alagumuthu, & Iyer, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKLLURQFAICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718819 | |
| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1187830-88-1 | |
| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




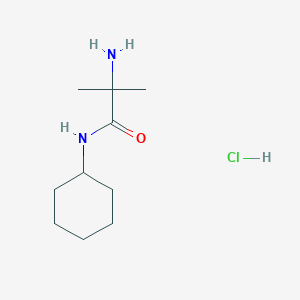
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
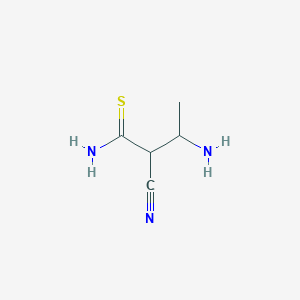
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
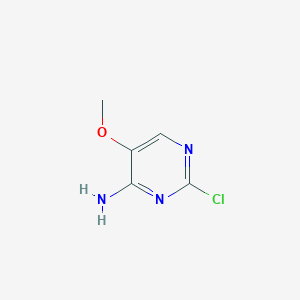
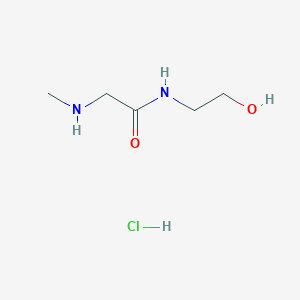
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
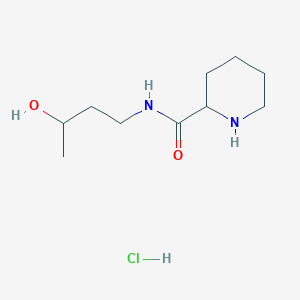
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)
